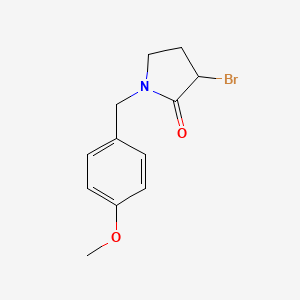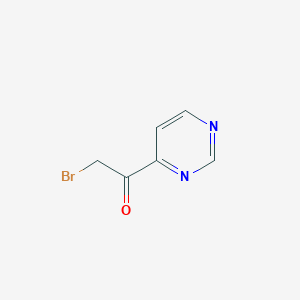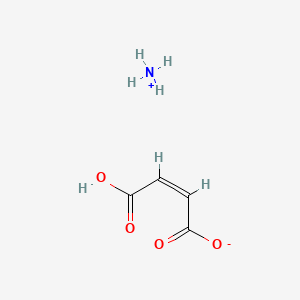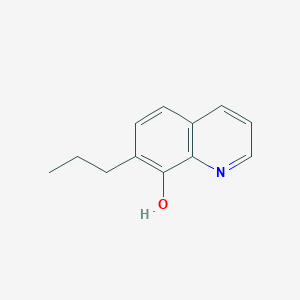![molecular formula C7H4ClN3 B1280735 5-Chloropyrido[4,3-b]pyrazine CAS No. 214045-82-6](/img/structure/B1280735.png)
5-Chloropyrido[4,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyrido[4,3-b]pyrazine is a chemical compound with the molecular formula C7H4ClN3 . It has a molecular weight of 165.58 .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 5-Chloropyrido[4,3-b]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthesis process of peptidomimetic with the pyrrolo[3,4-b]pyrazine core starts with “5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine” and interacts with N-protected amino acid hydrazides and amino acid .Molecular Structure Analysis
The molecular structure of 5-Chloropyrido[4,3-b]pyrazine consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H4ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloropyrido[4,3-b]pyrazine are not clearly mentioned in the search results, pyrrolopyrazine derivatives, in general, have been reported to exhibit various biological activities, indicating their potential involvement in a range of chemical reactions .Physical And Chemical Properties Analysis
5-Chloropyrido[4,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry Research
- Application Summary : Pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They have shown different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : The review explains various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
2. Organic Light-Emitting Diodes (OLEDs)
- Application Summary : A new family of thermally activated delayed fluorescence (TADF) emitters based on a twisted donor-acceptor (D-A) dyad scaffold comprising of dihydrophenazasiline (D) and pyrido[2,3-b]pyrazine (A) has been developed . These D-A compounds serve as the emitter for organic light-emitting diodes (OLEDs), showing a moderate external quantum efficiency (EQE) up to 9% in CBP matrix .
- Methods of Application : The properties of the D-A compounds were investigated using time-resolved spectroscopic analysis in matrices .
- Results : The highest luminance was observed in device 4 .
3. Life Science Research
- Application Summary : While specific applications of “5-Chloropyrido[4,3-b]pyrazine” in life science research are not readily available, similar compounds are often used in various biological studies. These can include investigations into cellular processes, disease mechanisms, drug discovery, and more .
- Methods of Application : The specific methods of application can vary widely depending on the nature of the research. They might involve in vitro studies with cultured cells, in vivo studies with model organisms, or computational analyses .
- Results : The outcomes of such research can also vary widely, potentially contributing to our understanding of biological systems, the development of new therapeutic strategies, and more .
4. Full-Color Fluorescent Materials for OLEDs
- Application Summary : A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Methods of Application : The properties of the compounds were investigated using time-resolved spectroscopic analysis in matrices .
- Results : Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
5. Chemical Synthesis
- Application Summary : Compounds like “5-Chloropyrido[4,3-b]pyrazine” are often used in chemical synthesis due to their unique reactivity. They can serve as building blocks in the synthesis of complex molecules .
- Methods of Application : The specific methods of application can vary widely depending on the nature of the synthesis. They might involve various types of chemical reactions, such as condensation, substitution, or addition reactions .
- Results : The outcomes of such synthesis can also vary widely, potentially contributing to the development of new materials, pharmaceuticals, and more .
6. Material Science
- Application Summary : A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized. By systematically fine-tuning the band gap, the versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Methods of Application : The properties of the compounds were investigated using time-resolved spectroscopic analysis in matrices .
- Results : Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
Safety And Hazards
The safety information for 5-Chloropyrido[4,3-b]pyrazine indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Pyrrolopyrazine derivatives, including 5-Chloropyrido[4,3-b]pyrazine, are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of these compounds can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
5-chloropyrido[3,4-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBUQZAPGNANJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=CN=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476329 |
Source


|
| Record name | 5-Chloropyrido[4,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrido[4,3-b]pyrazine | |
CAS RN |
214045-82-6 |
Source


|
| Record name | 5-Chloropyrido[4,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

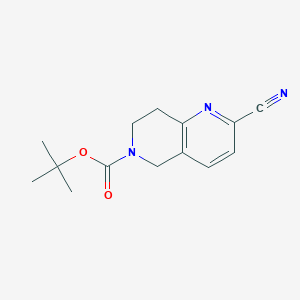

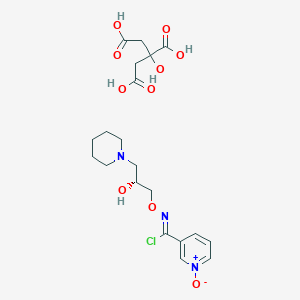
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)

